Journal Name:Nanoscale
Journal ISSN:2040-3364
IF:6.7
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nr
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2439
Publishing Cycle:Monthly
OA or Not:Not
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90219F
A graphical abstract is available for this content
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04853E
Nanozymes, a new class of functional nanomaterials with enzyme-like characteristics, have recently made great achievements and have become potential substitutes for natural enzymes. In particular, single-atomic nanozymes (Sazymes) have received intense research focus on account of their versatile enzyme-like performances and well-defined spatial configurations of single-atomic sites. More recently, dual-atomic-site catalysts (DACs) containing two neighboring single-atomic sites have been explored as next-generation nanozymes, thanks to the flexibility in tuning active sites by various combinations of two single-atomic sites. This minireview outlines the research progress of DACs in their synthetic approaches and the latest characterization techniques highlighting a series of representative examples of DAC-based nanozymes. In the final remarks, we provide current challenges and perspectives for developing DAC-based nanozymes as a guide for researchers who would be interested in this exciting field.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90225K
A graphical abstract is available for this content
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04619B
ZnO nanocrystals (NCs) are widely employed as an electron transport layer (ETL) in quantum-dot light-emitting diodes (QLEDs). However, the excessive electron mobility, abundant surface defects and poor reproducibility of ZnO NC synthesis are currently the primary restrictive factors influencing the development of QLEDs. In this study, we developed Sn(IV)-doped ZnO NCs as the ETL for constructing highly efficient and long lifetime QLEDs. The introduction of Sn can reduce the surface hydroxyl oxygen defects and alter the electron transport properties of NCs, and thus is beneficial for improving the efficiency of hole–electron recombination in the emitting layer. Meanwhile, a microchannel (MC) reactor is utilized to finely control the synthesis of Zn0.96Sn0.04O NCs, enabling us to achieve uniform size distribution and consistent production reproducibility. Using the Sn(IV)-doped ZnO NCs as the ETL has led to a remarkable enhancement of external quantum efficiency (EQE) for the fabricated red QLED, from 9.2% of the ZnO only device to 15.5% of the Zn0.96Sn0.04O device. Furthermore, the T70 (@1000 cd m−2) of the Zn0.96Sn0.04O device reached 78 h, which is 1.77-fold higher than that of the ZnO only device (44 h). The present work provides an alternative ETL for efficient and stable QLEDs.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04901A
The wide applicability of acoustics in the life of mankind spread over health, energy, environment, and others. These acoustic technologies rely on the properties of the materials with which they are made of. However, traditional devices have failed to develop into low-cost, portable devices and need to overcome issues like sensitivity, tunability, and applicability in biological in vivo studies. Nanomaterials, especially 2D materials, have already been proven to produce high optical contrast in photoacoustic applications. One such wonder kid in the materials family is MXenes, which are transition metal carbides, that are nowadays flourishing in the materials world. Recently, it has been demonstrated that MXene nanosheets and quantum dots can be synthesized by acoustic excitations. In addition, MXene can be used as a mechanical sensing material for building piezoresistive sensors to realize sound detection as it produces a sensitive response to pressure and vibration. It has also been demonstrated that MXene nanosheets show high photothermal conversion capability, which can be utilized in cancer treatment and photoacoustic imaging (PAI). In this review, we have rendered the role of acoustics in the palette of MXene, including acoustic synthetic strategies of MXenes, applications such as acoustic sensors, PAI, thermoacoustic devices, sonodynamic therapy, artificial ear drum, and others. The review also discusses the challenges and future prospects of using MXene in acoustic platforms in detail. To the best of our knowledge, this is the first review combining acoustic science in MXene research.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04380K
The limited glass-forming ability (GFA) poses a significant challenge for the practical applications of metallic glasses (MGs). The development of high-GFA MGs typically involves trial-and-error processes to screen materials with a large critical diameter (Dmax), which serves as a criterion for determining the GFA. The formation and stability of MGs are influenced by the glass transition temperature (Tg). Over the past decade, the emergence of machine learning (ML) has shown great promise in the exploration of high-GFA materials. However, the contribution of material features to Tg and Dmax predictions, as well as their correlations, remains ambiguous, posing a challenge to achieving high prediction accuracy. Herein, we present a comprehensive dataset consisting of 1764 datapoints for Tg and 1296 datapoints for Dmax. The governing rules for GFA have been established through feature significance analysis. The light gradient boosting (LGB) model exhibits remarkable accuracy in predicting Tg, utilizing sixteen features, achieving a coefficient of determination (R2) score of 0.984 and a root mean square error (RMSE) of 20.196 K. An integrated ML model, based on the weighted voting of three basic models, is developed to enhance the accuracy of Dmax prediction, achieving an R2 score of 0.767 and an RMSE of 2.331 mm. Additionally, a GFA rule is proposed to explore materials with large Dmax values, defined by satisfying the criteria of a thermal conductivity difference ranging from 0.60 to 1.32 and an entropy density exceeding 1.05. Our work provides valuable insights into Tg and Dmax predictions and facilitates the exploration of potential high-GFA MGs through the implementation of a well-established ML model and GFA rules.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03415A
The field of nanomedicine is rapidly evolving, with new materials and formulations being reported almost daily. In this respect, inorganic and inorganic–organic composite nanomaterials have gained significant attention. However, the use of new materials in clinical trials and their final approval as drugs has been hampered by several challenges, one of which is the complex and difficult to control nanomaterial chemistry that takes place within the body. Several reviews have summarized investigations on inorganic nanomaterial stability in model body fluids, cell cultures, and organisms, focusing on their degradation as well as the influence of corona formation. However, in addition to these aspects, various chemical reactions of nanomaterials, including phase transformation and/or the formation of new/secondary nanomaterials, have been reported. In this review, we discuss recent advances in our understanding of biochemical transformations of medically relevant inorganic (composite) nanomaterials in environments related to their applications. We provide a refined terminology for the primary reaction mechanisms involved to bridge the gaps between different disciplines involved in this research. Furthermore, we highlight suitable analytical techniques that can be harnessed to explore the described reactions. Finally, we highlight opportunities to utilize them for diagnostic and therapeutic purposes and discuss current challenges and research priorities.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03878E
The direct integration of 1D magnetic nanostructures into electronic circuits is crucial for realizing their great potential as components in magnetic storage, logical devices, and spintronic applications. Here, we present a novel template-free technique for producing magnetic nanochains and nanowires using directed self-assembly of gas-phase-generated metallic nanoparticles. The 1D nanostructures can be self-assembled along most substrate surfaces and can be freely suspended over micrometer distances, allowing for direct incorporation into different device architectures. The latter is demonstrated by a one-step integration of nanochains onto a pre-patterned Si chip and the fabrication of devices exhibiting magnetoresistance. Moreover, fusing the nanochains into nanowires by post-annealing significantly enhances the magnetic properties, with a 35% increase in the coercivity. Using magnetometry, X-ray microscopy, and micromagnetic simulations, we demonstrate how variations in the orientation of the magnetocrystalline anisotropy and the presence of larger multi-domain particles along the nanochains play a key role in the domain formation and magnetization reversal. Furthermore, it is shown that the increased coercivity in the nanowires can be attributed to the formation of a uniform magnetocrystalline anisotropy along the wires and the onset of exchange interactions.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04241C
Glioblastoma (GBM) is a challenging problem due to the poor BBB permeability of cancer drugs, its recurrence after the treatment, and high malignancy and is difficult to treat with the currently available therapeutic strategies. Furthermore, the prognosis and survival rate of GBM are still poor after surgical removal via conventional combination therapy. Owing to the existence of the formidable blood–brain barrier (BBB) and the aggressive, infiltrating nature of GBM growth, the diagnosis and treatment of GBM are quite challenging. Recently, liposomes and their derivatives have emerged as super cargos for the delivery of both hydrophobic and hydrophilic drugs for the treatment of glioblastoma because of their advantages, such as biocompatibility, long circulation, and ease of physical and chemical modification, which facilitate the capability of targeting specific sites, circumvention of BBB transport restrictions, and amplification of the therapeutic efficacy. Herein, we provide a timely update on the burgeoning liposome-based drug delivery systems and potential challenges in these fields for the diagnosis and treatment of brain tumors. Furthermore, we focus on the most recent liposome-based drug delivery cargos, including pH-sensitive, temperature-sensitive, and biomimetic liposomes, to enhance the multimodality in imaging and therapeutics of glioblastoma. Furthermore, we highlight the future difficulties and directions for the research and clinical translation of liposome-based drug delivery. Hopefully, this review will trigger the interest of researchers to expedite the development of liposome cargos and even their clinical translation for improving the prognosis of glioblastoma.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90224B
The first page of this article is displayed as the abstract.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR01129A
Amine-reactive esters of aromatic fluorescent dyes are emerging as imaging probes for nondescript staining of cellular and tissue architectures. We characterised the staining patterns of 14 fluorescent dye ester species with varying physical and spectral properties in the broadly studied human HeLa cell line. When combined with the super-resolution technique expansion microscopy (ExM) involving swellable acrylamide hydrogels, fluorescent esters reveal nanoscale features including cytoplasmic membrane-bound compartments and nucleolar densities. We observe differential labelling patterns linked to the biochemical properties of the conjugated dye. Alterations in staining density and compartment specificity were seen depending on the timepoint of application in the ExM protocol. Additional complexity in labelling patterns was detected arising from inter-ester interactions. Our findings raise a number of considerations for the use of fluorescent esters. We demonstrate esters as a useful addition to the repertoire of stains of the cellular proteome, whether applied either on their own to visualise overall cellular morphology, or as counterstains providing ultrastructural context alongside specific target markers like antibodies.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90223D
A graphical abstract is available for this content
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90233A
A graphical abstract is available for this content
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90222F
Correction for ‘Ferromagnetic and half-metallic phase transition by doping in a one-dimensional narrow-bandgap W6PCl17 semiconductor’ by Yusen Qiao et al., Nanoscale, 2023, 15, 9835–9842, https://doi.org/10.1039/D3NR01717F.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03901C
Pd possesses attractive catalytic properties and nano-structuring is an obvious way to enhance catalytic activity. Alloying Pd with Pb has been shown to enhance the catalytic effect of alcohol oxidation. Further optimization of the catalytic effect can be accomplished by controlling the particle size and key to this is understanding the formation mechanism. By monitoring solvothermal syntheses using in situ X-ray total scattering, this study unveils the formation mechanism of PbxPdy intermetallic nanoparticles. The formation occurs through a multi-step mechanism. Initially, Pd nanoparticles are formed, followed by incorporation of Pb into the Pd-structure, thus forming PbxPdy intermetallic nanoparticles. By varying the reaction time and temperature, the incorporation of Pb can be controlled, thereby tailoring the phase outcome. Based on the in situ solvothermal syntheses, ex situ autoclave syntheses were performed, resulting in the synthesis of Pb3Pd5 and Pb9Pd13 with a purity above 93%. The catalytic effect of these intermetallic phases towards the hydrogen evolution reaction (HER) is assessed. It is found that Pd, Pb3Pd5, and Pb9Pd13 have comparable stabilities, however, the overpotential increases with increasing amounts of Pb.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90214E
Correction for ‘Integrated 4-terminal single-contact nanoelectromechanical relays implemented in a silicon-on-insulator foundry process’ by Yingying Li et al., Nanoscale, 2023, https://doi.org/10.1039/d3nr03429a.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR03924B
Indium antimonide nanowires (InSb NWs) are attractive building-block candidates for bottom-up construction of high-efficiency electronics and optoelectronics due to their narrow direct band gap, fast room temperature carrier mobilities and small exciton binding energy. However, InSb NWs synthesized by the vapor–liquid–solution (VLS) mechanism generally suffer from an increased carrier and phonon scattering rate, which is thought to be caused by randomly distributed crystal defects along the NW growth direction. In this study, by utilizing the recently developed low-temperature, solution-processed technique, these crystal defects were successfully suppressed by periodically distributed twin planes to form twinned InSb nanowires. Importantly, measurements of the electrical transport properties of field effect transistors (FETs) reveal that the InSb NWs exhibit a hole-dominated conductivity with room temperature mobilities of up to 50.71 cm2 V−1 s−1, which is distinctly contrary to the intrinsic n-type InSb NWs. This observation of n–p switching behavior is probably attributed to the surface band bending effect with regard to the Fermi energy level, which is caused by surface oxide trap states arising from the native-oxide layer at the surface of the InSb NWs. All these results illustrate that the as-prepared colloidal InSb NWs can potentially be used as p-type materials for integration with next-generation nanoscale electronics and optoelectronics via surface engineering.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR90212A
Expression of concern for ‘Versatile plasmonic-effects at the interface of inverted perovskite solar cells’ by Ahmed Esmail Shalan, et al., Nanoscale, 2017, 9, 1229–1236, https://doi.org/10.1039/C6NR06741G.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR02447D
Clay nanoparticles, in particular synthetic smectites, have generated interest in the field of tissue engineering and regenerative medicine due to their utility as cross-linkers for polymers in biomaterial design and as protein release modifiers for growth factor delivery. In addition, recent studies have suggested a direct influence on the osteogenic differentiation of responsive stem and progenitor cell populations. Relatively little is known however about the mechanisms underlying nanoclay bioactivity and in particular the cellular processes involved in nanoclay-stem cell interactions. In this study we employed confocal microscopy, inductively coupled plasma mass spectrometry and transmission electron microscopy to track the interactions between clay nanoparticles and human bone marrow stromal cells (hBMSCs). In particular we studied nanoparticle cellular uptake mechanisms and uptake kinetics, intracellular trafficking pathways and the fate of endocytosed nanoclay. We found that nanoclay particles present on the cell surface as μm-sized aggregates, enter hBMSCs through clathrin-mediated endocytosis, and their uptake kinetics follow a linear increase with time during the first week of nanoclay addition. The endocytosed particles were observed within the endosomal/lysosomal compartments and we found evidence for both intracellular degradation of nanoclay and exocytosis as well as an increase in autophagosomal activity. Inhibitor studies indicated that endocytosis was required for nanoclay upregulation of alkaline phosphatase activity but a similar dependency was not observed for autophagy. This study into the nature of nanoclay-stem cell interactions, in particular the intracellular processing of nanosilicate, may provide insights into the mechanisms underlying nanoclay bioactivity and inform the successful utilisation of clay nanoparticles in biomaterial design.
Nanoscale ( IF 6.7 ) Pub Date : , DOI: 10.1039/D3NR04602H
Aqueous zinc-ion batteries (AZIBs) are emerging as a promising candidate for large grid energy storage due to their abundant availability and high safety. To meet long cycle life requirements, developing a stable cathode with high rate capability is of great importance. Herein, cesium-doped ammonium vanadium bronze Cs0.07NH4V4O10·0.28H2O (CNVO) is synthesized and proposed as a potential cathode material in AZIBs. The doping of Cs+ ions expands the interlayer spacing of the (001) plane from 9.7 to 10.5 Å, which leads to enhanced kinetics and a low energy barrier for the intercalation of Zn2+ ions. The as-synthesized CNVO boasts a two-dimensional (2D) sheet-like morphology with a lateral dimension of about 500 and a low thickness of 9 nm, which enables robust stability during cycling. Additionally, the synergistic interactions among Cs, NH4 and V enhance the electrochemical stability of CNVO during the Zn2+/H+ intercalation/deintercalation reactions. The three-pronged approaches make CNVO nanosheet cathodes deliver a high specific capacity of 475.6 mA h g−1 at 0.1 A g−1, a high energy density of 347.4 W h kg−1 at 74.4 W kg−1 and superb cycling stability with 90.1% capacity retention after 5000 cycles at 10 A g−1. Electrochemical studies indicate that Zn2+ ion storage in CNVO is a comprehensive process involving intercalation and pseudocapacitance, with the latter not only providing extra capacity but also facilitating fast charge–discharge capability.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.00 | 137 | Science Citation Index Science Citation Index Expanded | Not |
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